2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol
Description
Properties
IUPAC Name |
2,6-dimethoxy-4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKOTAQYRWPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MMV007273 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
MMV007273 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial agents.
Biology: It is used to study the inhibition of blood-borne parasites such as Babesia divergens.
Medicine: It has potential therapeutic applications in the treatment of malaria and other parasitic infections.
Industry: It can be used in the development of new antimalarial drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of MMV007273 involves the inhibition of key enzymes and pathways in the malaria parasite. It targets the formation of β-hematin, a synthetic form of the heme detoxification biomineral, hemozoin. By inhibiting this pathway, MMV007273 disrupts the parasite’s ability to detoxify heme, leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 4-(1H-imidazol-2-yl)phenol derivatives, which are explored for their biological activities, particularly enzyme inhibition. Below is a detailed comparison with analogous compounds:
DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol)
- Structural Differences : DPTIP replaces the 4-[4-(phenylthio)phenyl] group in the target compound with a 5-(2-thienyl) substituent . The thiophene ring in DPTIP introduces π-electron-rich character compared to the phenylthio group, altering electronic distribution and binding interactions.
- Biological Activity: DPTIP is a potent inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM .
- Physicochemical Properties: Property Target Compound* DPTIP Molecular Formula C28H23N2O3S C21H18N2O3S Molar Mass (g/mol) 467.56 378.44 Predicted pKa ~9.0 (phenolic OH) 9.27 Boiling Point Not reported 608.3°C *Estimated based on structural analogs.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structural Differences: This compound lacks the phenolic ring and methoxy groups but features a nitro group and chloromethyl substituent . The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
- Synthetic Utility: It serves as a precursor for TDAE-mediated synthesis of arylethanol derivatives , whereas the target compound’s phenylthio group may stabilize radical intermediates differently.
Benzoimidazole-Triazole-Thiazole Hybrids
- Structural Differences: Compounds like 9a–e () incorporate triazole and thiazole rings instead of a single imidazole core.
- Biological Relevance : Such hybrids are designed for kinase or protease inhibition, contrasting with the target compound’s focus on nSMase2 or similar enzymes.
Key Research Findings
Synthetic Challenges : The phenylthio group in the target compound requires careful handling due to sulfur’s sensitivity to oxidation. This contrasts with DPTIP’s thienyl group, which is more stable under ambient conditions .
Enzyme Inhibition : Imidazole derivatives with electron-withdrawing groups (e.g., nitro in ) show higher reactivity but lower metabolic stability. The target compound’s methoxy and phenylthio groups balance reactivity and stability .
Biological Activity
2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is a complex organic compound notable for its unique structural features, including a dimethoxy-substituted phenolic core, an imidazole ring, and phenylthio groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and fluorescence sensing.
The molecular formula of this compound is C29H24N2O3S, with a molecular weight of 480.6 g/mol. Its structure allows for diverse chemical reactivity typical of phenolic compounds and imidazoles, which can influence its biological activity.
1. Anticancer Activity
Research suggests that compounds with similar structural motifs exhibit significant anticancer properties. The imidazole ring is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, studies have shown that imidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| This compound | Induces apoptosis in cancer cells | TBD |
| Similar Imidazole Derivative | Inhibits cell division | 15 |
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to reduced postprandial blood glucose levels, making it a candidate for diabetes management.
| Enzyme | Inhibitory Activity | IC50 (µM) |
|---|---|---|
| Alpha-glucosidase | Significant inhibition | TBD |
| Chitinase | Moderate inhibition | TBD |
3. Antioxidant Properties
The presence of methoxy groups in the structure may enhance the compound's ability to act as an antioxidant. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related diseases.
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activities of related compounds:
- In Vitro Studies : Research involving cultured cells has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Quantitative Structure–Activity Relationship (QSAR) : A study on structurally related compounds indicated that specific substitutions on the phenolic and imidazole rings significantly affect their biological activity, particularly in terms of enzyme inhibition and anticancer effects .
- Synergistic Effects : Some studies have highlighted the synergistic effects when combined with other known inhibitors, suggesting enhanced efficacy in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol?
The synthesis typically involves multi-step reactions, including:
- Imidazole ring formation : Using amidines and α-halo ketones under reflux in tetrahydrofuran (THF)/water with potassium bicarbonate as a base, as demonstrated for structurally related imidazoles .
- Substituent introduction : Sequential coupling of phenylthio and phenyl groups via Suzuki-Miyaura or Ullmann reactions.
- Phenolic core modification : Methoxylation at the 2,6-positions of the phenol ring using methylating agents like dimethyl sulfate. Key reagents and conditions are summarized below:
| Step | Reagents/Conditions | Target Substituent | Reference |
|---|---|---|---|
| 1 | Benzamidine HCl, THF/H₂O, KHCO₃ | Imidazole core | |
| 2 | Pd catalysts, aryl boronic acids | Aryl groups | |
| 3 | Dimethyl sulfate, NaOH | Methoxy groups |
Purity is validated via HPLC and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of methods ensures structural fidelity:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR spectroscopy : Detects functional groups (e.g., O–H stretch ~3300 cm⁻¹, C=N imidazole ring ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₂₉H₂₅N₂O₃S: 493.1584) .
- X-ray crystallography : Resolves 3D structure, though challenges arise due to polymorphism in imidazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for nSMase2 inhibition across studies?
Discrepancies may arise from assay conditions or compound purity. To address this:
- Validate assay protocols : Use recombinant nSMase2 in standardized ceramide quantification assays (e.g., LC-MS/MS) .
- Control compound purity : Ensure >95% purity via HPLC and confirm absence of regioisomers (common in imidazole synthesis) .
- Compare structural analogs : Benchmark against DPTIT (IC₅₀ = 30 nM), a related imidazole-phenol derivative, to contextualize potency .
Q. What strategies optimize this compound’s selectivity for neurological vs. cancer targets?
Structure-activity relationship (SAR) studies guide optimization:
- Modify substituents : Replace the phenylthio group with electron-withdrawing groups (e.g., CF₃) to enhance blood-brain barrier penetration .
- Adjust methoxy positions : 2,6-Dimethoxy groups improve solubility but may reduce target affinity; test 3,5-substitution .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding to nSMase2’s catalytic site (e.g., Zn²⁺ coordination) .
| Modification | Impact on Activity | Reference |
|---|---|---|
| Phenylthio → CF₃ | ↑ Lipophilicity, ↑ CNS uptake | |
| Methoxy → OH | ↑ Hydrogen bonding, ↓ solubility |
Q. How can researchers mitigate off-target effects in in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodents using radiolabeled compound (¹⁴C or ³H) .
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .
- Proteome-wide profiling : Use affinity chromatography coupled with MS to identify unintended protein binders .
Methodological Considerations
Q. What computational tools are recommended for predicting metabolic stability?
- ADMET Predictors : Software like ADMETLab 2.0 estimates metabolic sites (e.g., demethylation of methoxy groups) .
- CYP450 docking : Glide or GOLD simulate interactions with CYP3A4/2D6 isoforms to flag labile sites .
Q. How should researchers design SAR studies for imidazole-phenol derivatives?
- Scaffold diversification : Synthesize analogs with varying aryl groups (e.g., thiophene, pyridine) to probe electronic effects .
- Bioisosteric replacement : Substitute the phenol group with carboxylic acid or tetrazole to modulate acidity .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
